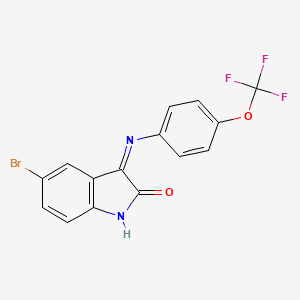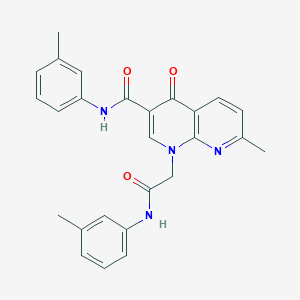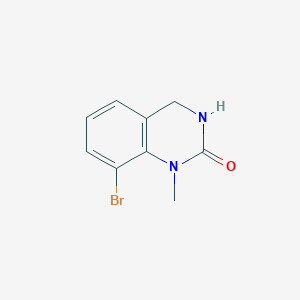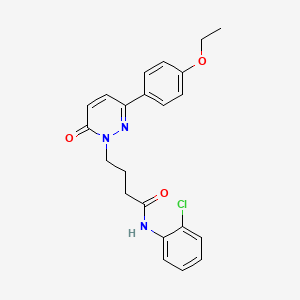
3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one” is a complex organic molecule. It contains a trifluoromethoxy group, which is a functional group consisting of a methoxy group where three hydrogen atoms have been replaced by fluorine atoms . This group is attached to a phenyl ring, which is further connected to an imino group and an indolin-2-one structure .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) studies . These techniques allow for the unambiguous determination of the crystal structures of complex organic compounds .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Compounds structurally similar to "3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one" have been designed and synthesized to exhibit potent antimicrobial activities. For instance, derivatives of 1,2,3-triazole, which share a structural motif with the compound , demonstrated enhanced antimicrobial properties against specific microbial strains, surpassing the activities of known antimicrobial agents such as triclosan and fluconazole. These findings highlight the potential of such compounds in the development of novel antimicrobial research and therapies (Xu Zhao et al., 2012).
Catalysis and Synthesis
Research has explored the catalytic capabilities of related compounds in the synthesis of highly functionalized molecules. For example, the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines from precursors structurally akin to the compound showcases the role of such molecules in facilitating intramolecular reactions, leading to the formation of complex heterocyclic structures. This indicates their utility in synthetic chemistry for constructing molecules with potential pharmaceutical or material applications (Jun He et al., 2016).
Material Science and Luminescent Properties
In material science, derivatives of isoindoline, which are structurally related to "3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one," have been synthesized and analyzed for their structural and luminescent properties. These studies provide insights into the photophysical properties of such compounds, suggesting their potential applications in the development of new materials with specific optical properties for use in sensors, displays, or photovoltaic devices (S. Biju et al., 2006).
Sensing Applications
The structural characteristics of related compounds have been leveraged in the development of biosensors. For instance, sequence-selective biosensors for DNA based on electroactive hybridization indicators utilize similar molecular frameworks to enhance sensitivity and selectivity towards specific DNA sequences, showcasing the potential of such compounds in biotechnological applications and diagnostics (K. M. Millan & S. Mikkelsen, 1993).
Safety and Hazards
Based on the safety data sheet for a related compound, 4-(Trifluoromethoxy)phenyl isocyanate, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and it may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.
Propiedades
IUPAC Name |
5-bromo-3-[4-(trifluoromethoxy)phenyl]imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF3N2O2/c16-8-1-6-12-11(7-8)13(14(22)21-12)20-9-2-4-10(5-3-9)23-15(17,18)19/h1-7H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHXQLRQNGVYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Br)NC2=O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[({[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2845021.png)
![2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide](/img/structure/B2845023.png)
![3-(4-methoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2845025.png)


![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2845032.png)


![1-(prop-2-yn-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}piperidine-2-carboxamide](/img/structure/B2845037.png)
![6-Methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2845038.png)
![N-(3-methoxypropyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2845039.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2845040.png)
![(2S)-2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B2845041.png)